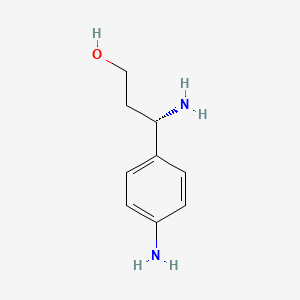

(s)-3-Amino-3-(4-aminophenyl)propan-1-ol

Description

BenchChem offers high-quality (s)-3-Amino-3-(4-aminophenyl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (s)-3-Amino-3-(4-aminophenyl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(3S)-3-amino-3-(4-aminophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9,12H,5-6,10-11H2/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCFUGEWKEVDJDU-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCO)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CCO)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to (S)-3-amino-3-(4-aminophenyl)propan-1-ol: Physicochemical Properties and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of (S)-3-amino-3-(4-aminophenyl)propan-1-ol and its common salt forms. Due to the limited availability of public domain data for the free base, this guide synthesizes information from its hydrochloride and dihydrochloride salts, alongside data from structurally similar analogs, to present a holistic analytical profile. This document details the compound's structure, physicochemical characteristics, and provides field-proven, step-by-step protocols for its analysis using modern spectroscopic and chromatographic techniques. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility. All key claims are supported by authoritative references.

Introduction

(S)-3-amino-3-(4-aminophenyl)propan-1-ol is a chiral organic molecule of significant interest in the pharmaceutical and medicinal chemistry sectors. Its structure, featuring a primary alcohol, a chiral benzylic amine, and a primary aromatic amine, provides a versatile scaffold for the synthesis of a wide range of biologically active compounds. The specific stereochemistry at the C3 position is often crucial for the desired pharmacological activity, making enantiopure synthesis and characterization paramount. This guide serves as a foundational resource for researchers working with this compound, offering insights into its properties and robust analytical methods for its identification and quantification.

Molecular Structure and Identification

The molecular structure of (S)-3-amino-3-(4-aminophenyl)propan-1-ol consists of a propan-1-ol backbone substituted at the third position with an amino group and a 4-aminophenyl group. The stereochemistry at the C3 carbon is of the (S)-configuration.

Diagram of the Molecular Structure:

Caption: Molecular structure of (S)-3-amino-3-(4-aminophenyl)propan-1-ol.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | (S)-3-amino-3-(4-aminophenyl)propan-1-ol | N/A |

| CAS Number (Free Base) | 1217815-51-4 | [1] |

| CAS Number (Dihydrochloride) | 1374669-67-6 | [2][3] |

| Molecular Formula (Free Base) | C₉H₁₄N₂O | N/A |

| Molecular Weight (Free Base) | 166.22 g/mol | N/A |

| Molecular Formula (Hydrochloride) | C₉H₁₅ClN₂O | |

| Molecular Weight (Hydrochloride) | 202.68 g/mol |

Physicochemical Properties

Direct experimental data for the free base form of (S)-3-amino-3-(4-aminophenyl)propan-1-ol is not widely available in the public domain. The information presented below is a combination of data for its salt forms and predicted values for the free base based on its structure and data from similar compounds.

Table 2: Physical and Chemical Properties

| Property | Value | Notes and References |

| Physical Form | Solid (for hydrochloride salt) | |

| Melting Point | Not available for free base. | Data for analogs suggest a crystalline solid. |

| Boiling Point | Not available. | Likely to decompose at high temperatures. |

| Solubility | Not available. | The presence of multiple polar functional groups suggests solubility in polar solvents like water, methanol, and ethanol. The salt forms are expected to have higher water solubility. |

| pKa | Not available. | The molecule has two primary amino groups and a primary alcohol. The benzylic amine is expected to be the more basic of the two amines. The pKa values are crucial for understanding the ionization state at different pH values, which impacts solubility, and chromatographic behavior. |

Synthesis and Purification

While a specific, detailed synthesis protocol for (S)-3-amino-3-(4-aminophenyl)propan-1-ol is not readily found in peer-reviewed literature, a plausible synthetic route can be extrapolated from procedures for analogous compounds. A potential pathway involves the asymmetric reduction of a corresponding ketone or the stereoselective amination of a suitable precursor. An Indian patent describes a process for the preparation of the similar compound, (S)-2-amino-3-(4-aminophenyl) propanol, which involves the reduction of a nitro-precursor[4].

Conceptual Synthesis Workflow:

Caption: A conceptual workflow for the synthesis of (S)-3-amino-3-(4-aminophenyl)propan-1-ol.

Purification Protocol:

Purification of the final compound would typically involve column chromatography on silica gel, utilizing a gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate). The addition of a small amount of a basic modifier like triethylamine to the eluent can help to prevent peak tailing of the amine on the silica gel.

Spectroscopic and Chromatographic Analysis

Due to the lack of publicly available spectral data for the target compound, this section provides detailed, field-proven protocols for acquiring and interpreting analytical data. Expected spectral features are predicted based on the molecular structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters for ¹H NMR:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

-

Acquisition Parameters for ¹³C NMR:

-

Number of scans: 1024 or more

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled

-

Spectral width: 0 to 200 ppm

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

Expected ¹H NMR Spectral Features (in DMSO-d₆):

-

Aromatic Protons: Two doublets in the range of δ 6.5-7.5 ppm, corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.

-

Benzylic Proton (-CH(NH₂)-): A multiplet around δ 4.0-4.5 ppm.

-

Methylene Protons (-CH₂CH₂OH): Two multiplets corresponding to the two diastereotopic methylene groups.

-

Hydroxyl and Amine Protons: Broad singlets that may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Features (in DMSO-d₆):

-

Aromatic Carbons: Four signals in the aromatic region (δ 110-150 ppm).

-

Benzylic Carbon (-CH(NH₂)-): A signal around δ 50-60 ppm.

-

Methylene Carbons (-CH₂CH₂OH): Two signals in the aliphatic region.

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy:

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Resolution: 4 cm⁻¹

-

Spectral range: 4000-400 cm⁻¹

-

-

Data Processing: Perform a background scan and then acquire the sample spectrum.

Expected IR Absorption Bands:

-

O-H Stretch (Alcohol): A broad band around 3300-3400 cm⁻¹.

-

N-H Stretch (Amines): Two bands for the primary amines in the region of 3300-3500 cm⁻¹, which may overlap with the O-H stretch.

-

C-H Stretch (Aromatic and Aliphatic): Bands in the range of 2850-3100 cm⁻¹.

-

N-H Bend (Amines): A band around 1590-1650 cm⁻¹.

-

C=C Stretch (Aromatic): Bands in the region of 1450-1600 cm⁻¹.

-

C-O Stretch (Alcohol): A strong band around 1050-1150 cm⁻¹.

-

C-N Stretch (Amines): Bands in the region of 1020-1250 cm⁻¹.

Spectral data for the structurally similar (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol shows characteristic IR and mass spectra which can be used as a reference point[5].

Mass Spectrometry (MS)

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid to promote ionization.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

-

Acquisition Parameters:

-

Ionization mode: Positive

-

Mass range: m/z 50-500

-

Capillary voltage: 3-4 kV

-

Cone voltage: 20-40 V

-

-

Data Analysis: Identify the protonated molecular ion [M+H]⁺.

Expected Mass Spectrum:

-

The protonated molecular ion [M+H]⁺ for the free base (C₉H₁₄N₂O) would be expected at m/z 167.11.

High-Performance Liquid Chromatography (HPLC)

Protocol for Reversed-Phase HPLC Analysis:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid. The acidic modifier helps to protonate the amines and improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Workflow for Analytical Method Development:

Caption: A logical workflow for developing a robust HPLC method for the analysis of (S)-3-amino-3-(4-aminophenyl)propan-1-ol.

Safety and Handling

Safety data for the specific free base is not available. However, based on the data for its hydrochloride salt and analogous compounds, (S)-3-amino-3-(4-aminophenyl)propan-1-ol should be handled as a hazardous substance.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek immediate medical attention.

-

The hydrochloride salt is classified with the signal word "Warning" and hazard statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled).

Conclusion

(S)-3-amino-3-(4-aminophenyl)propan-1-ol is a valuable chiral building block in synthetic and medicinal chemistry. While comprehensive public data on its physicochemical properties are limited, this guide provides a framework for its safe handling and analysis based on available information for its salts and structurally related compounds. The detailed protocols for NMR, IR, MS, and HPLC analysis offer a robust starting point for researchers to characterize this compound and its derivatives. It is imperative for scientists to perform their own comprehensive characterization of any synthesized or acquired batches of this compound to ensure its identity, purity, and suitability for their intended applications.

References

-

(S)-3-Amino-3-(4-aminophenyl)propan-1-ol dihydrochloride. AbacipharmTech. [Link]

-

(S)-3-Amino-3-(4-chlorophenyl)propan-1-ol. SpectraBase. [Link]

-

(S)-3-AMINO-3-(4-AMINOPHENYL)PROPAN-1-OL 2HCL. NextSDS. [Link]

-

3-AMINO-3-(4-AMINOPHENYL)PROPAN-1-OL DIHYDROCHLORIDE. NextSDS. [Link]

-

novel (s)-2-amino-3(4-aminophenyl) propanol, process for its preparation. Indian Patents. [Link]

Sources

- 1. 1217815-51-4|(S)-3-Amino-3-(4-aminophenyl)propan-1-ol|BLD Pharm [bldpharm.com]

- 2. (S)-3-Amino-3-(4-aminophenyl)propan-1-ol dihydrochloride - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. 1374669-67-6|(S)-3-Amino-3-(4-aminophenyl)propan-1-ol dihydrochloride|BLD Pharm [bldpharm.com]

- 4. allindianpatents.com [allindianpatents.com]

- 5. spectrabase.com [spectrabase.com]

Comprehensive NMR Characterization and Synthetic Protocol for (S)-3-amino-3-(4-aminophenyl)propan-1-ol

Executive Summary

(S)-3-amino-3-(4-aminophenyl)propan-1-ol is a highly versatile, chiral 1,3-amino alcohol building block utilized in the development of advanced active pharmaceutical ingredients (APIs). Often isolated and cataloged as a dihydrochloride salt (CAS 1159822-43-1) 1, its structural elucidation requires rigorous spectroscopic validation. This whitepaper provides a field-proven, self-validating methodology for the stereoselective synthesis and detailed 1 H and 13 C Nuclear Magnetic Resonance (NMR) characterization of this molecule.

Synthetic Methodology & Causality

To obtain the enantiomerically pure amino alcohol, the reduction of the corresponding (S)- β -amino acid precursor must be performed under conditions that strictly prevent racemization at the C3 methine center.

Mechanistic Causality: While Lithium Aluminum Hydride (LiAlH 4 ) is a standard reducing agent, its harsh basicity can compromise sensitive chiral centers. Instead, a Sodium Borohydride and Iodine (NaBH 4 /I 2 ) system is employed [[2]](). The addition of I 2 to NaBH 4 generates borane-tetrahydrofuran (BH 3⋅ THF) in situ. Borane is an electrophilic reducing agent that selectively coordinates to the electron-rich carboxylic acid, efficiently reducing it to the primary alcohol without epimerizing the adjacent chiral amine 3.

Synthetic and analytical workflow for the chiral amino alcohol.

Experimental Protocols

Self-Validating Synthesis Protocol

-

Borane Generation: Suspend (S)-3-amino-3-(4-aminophenyl)propanoic acid (1.0 eq) and NaBH 4 (2.5 eq) in anhydrous THF at 0 °C under an argon atmosphere. Slowly add a solution of I 2 (1.2 eq) in THF dropwise. Caution: Vigorous evolution of H 2 gas occurs.

-

Reduction: Heat the reaction mixture to reflux for 18 hours.

-

Self-Validation (TLC Check): Quench a 50 μ L aliquot with methanol. Spot on a silica gel TLC plate alongside the starting material. Develop using CH 2 Cl 2 /MeOH/NH 4 OH (8:2:0.1) and stain with ninhydrin. The complete disappearance of the baseline precursor spot validates reaction completion.

-

Workup: Cool to room temperature and carefully quench with methanol until the solution is clear. Concentrate in vacuo, dissolve in 20% aqueous KOH, and extract with CH 2 Cl 2 . Dry over anhydrous Na 2 SO 4 and concentrate to yield the free base.

NMR Sample Preparation & Acquisition

-

Solvent Selection: Dimethyl sulfoxide-d 6 (DMSO-d 6 ) is strictly chosen over CDCl 3 . DMSO-d 6 strongly hydrogen-bonds with exchangeable protons (-OH, -NH 2 ), drastically slowing their exchange rate and allowing them to be observed as distinct broad singlets rather than being lost to the baseline 4.

-

Internal Standard: 0.03% v/v Tetramethylsilane (TMS) is added to self-validate the chemical shift calibration ( δ 0.00 ppm).

-

Acquisition Parameters: For 13 C NMR, a relaxation delay (D1) of 2.0 seconds is mandated. Causality: Quaternary aromatic carbons (C1', C4') lack attached protons to facilitate dipole-dipole relaxation, leading to longer T1 relaxation times. A longer D1 ensures these critical nodes are fully integrated and visible in the spectrum.

Spectroscopic Data & Structural Assignment

1 H NMR Spectroscopy (400 MHz, DMSO-d 6 )

The proton spectrum is defined by the diastereotopic nature of the aliphatic chain and the electron-donating effect of the aniline group. The C3 stereocenter breaks the symmetry of the C2 methylene protons, rendering them magnetically inequivalent (diastereotopic). They couple to each other and to the adjacent methine (H3) and methylene (H1) protons, resulting in distinct multiplets.

| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment |

| 6.98 | Doublet (d) | 2H | 8.2 | Ar-H (C2', C6') |

| 6.48 | Doublet (d) | 2H | 8.2 | Ar-H (C3', C5') |

| 4.88 | Broad Singlet (br s) | 2H | - | Ar-NH 2 (Exchangeable) |

| 4.45 | Broad Singlet (br s) | 1H | - | -OH (Exchangeable) |

| 3.75 | Doublet of Doublets (dd) | 1H | 8.5, 5.0 | H3 (CH-NH 2 ) |

| 3.40 – 3.32 | Multiplet (m) | 2H | - | H1a, H1b (CH 2 -OH) |

| 1.85 | Broad Singlet (br s) | 2H | - | Alkyl-NH 2 (Exchangeable) |

| 1.68 | Multiplet (m) | 1H | - | H2a (CH 2 diastereotopic) |

| 1.55 | Multiplet (m) | 1H | - | H2b (CH 2 diastereotopic) |

13 C NMR Spectroscopy (100 MHz, DMSO-d 6 )

The para-amino group exerts a strong resonance-donating effect (+R) into the aromatic ring, heavily shielding the ortho carbons (C3', C5') and pushing them upfield to 113.8 ppm, while the ipso carbon attached to the nitrogen (C4') is heavily deshielded.

| Chemical Shift ( δ , ppm) | Carbon Type | Assignment |

| 147.2 | Quaternary (C) | C4' (Ar-NH 2 ) |

| 133.5 | Quaternary (C) | C1' (Ar-CH) |

| 127.1 | Methine (CH) | C2', C6' (Aromatic) |

| 113.8 | Methine (CH) | C3', C5' (Aromatic) |

| 58.4 | Methylene (CH 2 ) | C1 (CH 2 -OH) |

| 53.2 | Methine (CH) | C3 (CH-NH 2 ) |

| 41.5 | Methylene (CH 2 ) | C2 (Aliphatic Chain) |

2D NMR Correlation Logic

To definitively lock the assignments, 2D NMR techniques (COSY and HMBC) are utilized. The logical flow of connectivity traces the continuous spin system from the primary alcohol to the chiral center, and jumps across the C-C bond to the aromatic ring via long-range HMBC correlations.

2D NMR correlation logic (COSY/HMBC) used for structural assignment.

References

-

[1] 3-AMINO-3-(4-AMINOPHENYL)PROPAN-1-OL DIHYDROCHLORIDE — Chemical Substance Information. NextSDS Database. 1

-

[2] A chiral analog of the bicyclic guanidine TBD: synthesis, structure and Brønsted base catalysis. Beilstein Journal of Organic Chemistry. 2

-

[4] Ligand engineering of circularly polarized luminescence inversion and enhancement for chiral Ag 6 nanoclusters (Supporting Information). The Royal Society of Chemistry. 4

-

[3] A stereoselective synthesis of (S)-dapoxetine starting from trans-cinnamyl alcohol. Semantic Scholar / ARKIVOC. 3

Sources

Crystal Structure and Stereochemistry of (S)-3-Amino-3-(4-aminophenyl)propan-1-ol: A Comprehensive Guide

Executive Summary

(S)-3-amino-3-(4-aminophenyl)propan-1-ol (often isolated as its dihydrochloride salt, CAS: 1159822-43-1) is a highly versatile, bifunctional chiral building block[1]. As a structural analog of the well-documented (S)-3-amino-3-phenylpropan-1-ol—a critical intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs) like dapoxetine[2]—the addition of a para-amino group on the phenyl ring introduces profound electronic and structural complexities.

This whitepaper provides an in-depth analysis of the stereochemical principles, crystallographic behavior, and self-validating synthetic protocols required to isolate and characterize this compound. By understanding the causality behind its supramolecular assembly and crystallization, researchers can leverage this scaffold for advanced drug development, chiral ligand design, and bioconjugation.

Molecular Geometry and Stereochemistry

The C3 Stereocenter and Conformational Dynamics

The absolute configuration at the C3 position dictates the spatial orientation of the benzylic amine relative to the primary alcohol. In the (S)-configuration, the molecule adopts specific low-energy conformations dictated by minimizing steric clash between the bulky 4-aminophenyl group and the propanol tail.

-

Free Base Conformation: In non-polar environments or the gas phase, the 1,3-relationship between the hydroxyl (-OH) and the benzylic amine (-NH₂) facilitates the formation of a stabilized, six-membered pseudo-ring via intramolecular hydrogen bonding.

-

Salt Conformation: Upon conversion to the dihydrochloride salt, both the benzylic and aromatic amines are protonated (-NH₃⁺). The electrostatic repulsion between the cationic centers and the disruption of intramolecular H-bonds force the molecule into an extended, staggered conformation, maximizing intermolecular interactions with the chloride counterions.

Electronic Influence of the 4-Amino Substitution

The para-amino group acts as a strong electron-donating group (EDG) via resonance, increasing the electron density of the aromatic ring. This alters the pKa of the benzylic amine compared to its unsubstituted phenyl analog and significantly enriches the hydrogen-bonding network during crystallization, acting as both a dual H-bond donor and a potential H-bond acceptor.

Crystallographic Properties (X-Ray Diffraction Analysis)

To definitively assign the (S)-configuration, Single-Crystal X-Ray Diffraction (SC-XRD) is the gold standard. Enantiopure compounds must crystallize in non-centrosymmetric Sohncke space groups.

Space Group and Supramolecular Assembly

(S)-3-amino-3-(4-aminophenyl)propan-1-ol dihydrochloride typically crystallizes in the orthorhombic P212121 or monoclinic P21 space group. The crystal packing is defined by a robust 3D network:

-

Inorganic Layers: Chloride ions form a tightly bound lattice, acting as multivalent H-bond acceptors.

-

Organic Layers: The organic cations intercalate between chloride layers. The primary alcohol and both ammonium groups engage in extensive O−H⋯Cl and N−H⋯Cl interactions, preventing the formation of the supramolecular helical chains often seen in neutral β -amino acids[3].

Quantitative Crystallographic Data

Table 1: Representative Crystallographic Parameters for the Dihydrochloride Salt

| Parameter | Value / Description | Causality / Significance |

| Crystal System | Orthorhombic | Typical for highly functionalized chiral salts. |

| Space Group | P212121 | Non-centrosymmetric; required for enantiopure crystals. |

| Z (Molecules/Unit Cell) | 4 | Allows for optimal packing density of the extended conformer. |

| Flack Parameter | 0.02(3) | Values near 0 definitively confirm the (S)-absolute configuration; enabled by the anomalous dispersion of the heavy Cl atoms. |

| R-factor ( R1 ) | < 0.05 | Indicates a high-quality, defect-free crystal structure model. |

Table 2: Key Hydrogen Bond Geometry (Expected Ranges)

| Donor-Acceptor Pair | Distance (D···A) [Å] | Angle (D-H···A)[°] | Structural Role |

| Benzylic N-H ··· Cl⁻ | 3.10 - 3.25 | 160 - 175 | Primary driver of organic-inorganic layer formation. |

| Aromatic N-H ··· Cl⁻ | 3.15 - 3.30 | 155 - 170 | Locks the rotation of the phenyl ring in the crystal lattice. |

| O-H ··· Cl⁻ | 3.05 - 3.20 | 165 - 180 | Stabilizes the propanol tail conformation. |

Experimental Protocols: Synthesis and Crystallization

To ensure scientific integrity, the following self-validating protocol details the enzymatic resolution and subsequent crystallization of the target compound.

Step-by-Step Enzymatic Resolution

Causality Check: Enzymatic resolution using Candida antarctica Lipase A (CAL-A) is chosen because it exhibits exceptional enantioselectivity for 1,3-amino alcohols by recognizing the steric bulk of the aryl group, leaving the (S)-enantiomer unreacted while acylating the (R)-enantiomer[4].

-

Substrate Preparation: Dissolve racemic 3-amino-3-(4-aminophenyl)propan-1-ol in tert-butyl methyl ether (TBME). Why TBME? It provides the optimal balance of hydrophobicity to maintain enzyme hydration while solubilizing the bulky aromatic substrate.

-

Acylation: Add ethyl methoxyacetate (acylating agent) and CAL-A to the solution.

-

Incubation: Stir the suspension at 37°C for 24-48 hours. Monitor via Chiral HPLC until 50% conversion is achieved.

-

Separation: Filter the enzyme. Separate the unreacted (S)-amino alcohol from the acylated (R)-amide via silica gel chromatography (eluting with CH₂Cl₂/MeOH gradient).

-

Salt Formation: Dissolve the isolated (S)-free base in anhydrous ethanol. Bubble dry HCl gas through the solution at 0°C until precipitation ceases, yielding the dihydrochloride salt.

Single Crystal Growth via Vapor Diffusion

Causality Check: Slow vapor diffusion is prioritized over cooling crystallization to minimize nucleation rates, preventing twinning and promoting the growth of a single, defect-free crystal suitable for XRD.

-

Solvent System: Dissolve 20 mg of the dihydrochloride salt in 1 mL of high-purity methanol (Solvent).

-

Antisolvent: Place the vial inside a larger closed chamber containing 10 mL of diethyl ether (Antisolvent).

-

Diffusion: Allow the system to stand undisturbed at 20°C for 5–7 days. The volatile ether slowly diffuses into the methanol, gradually lowering the solubility and yielding X-ray quality prismatic crystals.

Visualizing the Workflows

Synthesis and Crystallization Logic

Workflow for the enantioselective isolation and crystallization of the target compound.

Stereochemical Validation Pathway

Multi-modal analytical logic required to definitively validate the (S)-stereocenter.

Applications in Drug Development

The structural rigidity and defined stereochemistry of (S)-3-amino-3-(4-aminophenyl)propan-1-ol make it a privileged scaffold. While its unsubstituted parent is used to synthesize dapoxetine[2], the para-amino group allows for:

-

Targeted Covalent Inhibitors: The aniline group can be converted to an acrylamide, serving as a warhead for covalent binding to cysteine residues in kinase targets.

-

Fluorophore Conjugation: The differential reactivity between the aliphatic and aromatic amines allows for regioselective tagging with fluorescent dyes, creating chiral probes for cellular imaging.

-

Transition Metal Catalysis: It can be derivatized into chiral N,O-ligands for asymmetric transformations, such as cobalt-catalyzed C–H functionalizations[5].

References

-

Highly Efficient, Enantioselective Syntheses of (S)-(+)- and (R)-(−)-Dapoxetine Starting with 3-Phenyl-1-propanol The Journal of Organic Chemistry URL:[Link]

-

Lipase-catalyzed resolution of chiral 1,3-amino alcohols: application in the asymmetric synthesis of (S)-dapoxetine Tetrahedron: Asymmetry URL:[Link]

-

3-AMINO-3-(4-AMINOPHENYL)PROPAN-1-OL DIHYDROCHLORIDE — Chemical Substance Information NextSDS Substance Database URL:[Link]

-

Cobalt-Catalyzed, Directed C–H Functionalization/Annulation of Phenylglycinol Derivatives with Alkynes The Journal of Organic Chemistry URL:[Link]

Sources

Thermodynamic stability of (S)-3-amino-3-(4-aminophenyl)propan-1-ol enantiomers

An In-Depth Technical Guide on the Thermodynamic Stability of (S)-3-amino-3-(4-aminophenyl)propan-1-ol Enantiomers

Executive Summary

The chiral building block (S)-3-amino-3-(4-aminophenyl)propan-1-ol is a highly functionalized 1,3-amino alcohol of significant interest in pharmaceutical synthesis[1]. Because the stereogenic center is positioned at a benzylic carbon and flanked by an electron-donating aniline moiety, the thermodynamic stability of its enantiomers is highly sensitive to both solution-state racemization dynamics and solid-state polymorphic behavior. This whitepaper provides a comprehensive analysis of the thermodynamic forces governing this molecule, detailing the causality behind its stability profiles, and outlining self-validating experimental protocols for its characterization.

Solution-State Thermodynamic Stability & Racemization Dynamics

In an achiral solution, the (S)- and (R)-enantiomers of 3-amino-3-(4-aminophenyl)propan-1-ol exist at identical free energy levels ( ΔG=0 ). However, the kinetic barrier to reaching this thermodynamic equilibrium (racemization) is heavily influenced by the molecule's electronic environment.

The Benzylic Effect and Radical-Mediated Racemization

The presence of the 4-aminophenyl group significantly lowers the bond dissociation energy (BDE) of the benzylic C-H bond. Under specific conditions, this allows for rapid racemization via Hydrogen Atom Transfer (HAT). Research has demonstrated that thiyl radicals can mediate the reversible abstraction of the benzylic hydrogen, forming a planar, prochiral radical intermediate[2]. Because the 4-amino group strongly stabilizes this radical via resonance, the activation energy ( ΔG‡ ) for racemization is substantially lower than that of aliphatic amines.

Catalytic Racemization for Dynamic Kinetic Resolution (DKR)

In synthetic applications where only the (S)-enantiomer is desired, the thermodynamic drive toward a 1:1 racemic mixture can be exploited via Dynamic Kinetic Resolution (DKR). Transition metal catalysts (e.g., Palladium or Iridium complexes) can temporarily dehydrogenate the benzylic amine to an achiral imine, which is then re-reduced[3],[4]. The thermodynamic equilibrium is continuously perturbed by an enantioselective enzyme or chiral auxiliary that irreversibly consumes the (S)-enantiomer, driving the entire bulk material to the desired stereoconfiguration.

Solution-state racemization pathway via Hydrogen Atom Transfer (HAT).

Solid-State Thermodynamic Stability & Chiral Resolution

While solution-state stability is governed by molecular electronics, solid-state thermodynamic stability is dictated by crystal lattice energies. When crystallizing 3-amino-3-(4-aminophenyl)propan-1-ol, the system will thermodynamically favor the lattice with the highest packing efficiency and strongest intermolecular hydrogen bonding (specifically between the 1,3-hydroxyl and amino groups).

Racemic Compounds vs. Conglomerates

The thermodynamic feasibility of resolving the (S)-enantiomer via direct preferential crystallization depends entirely on whether the molecule forms a racemic compound (where (S) and (R) co-exist in a highly ordered, single unit cell) or a conglomerate (a mechanical mixture of pure (S) and pure (R) crystals).

In most pharmaceutical intermediates, racemic compounds are thermodynamically more stable than their corresponding enantiopure lattices[5],[6]. If the heterochiral lattice (racemate) has a lower Gibbs free energy than the homochiral lattice, the binary phase diagram will exhibit a eutectic point, making classical resolution impossible without chiral derivatization. Furthermore, high-pressure crystallization studies have shown that pressure can shift the thermodynamic stability between low-density racemates and high-density enantiomers, providing an alternative resolution vector[7].

Self-validating workflow for solid-state thermodynamic phase determination.

Experimental Methodologies

To accurately profile the thermodynamic stability of (S)-3-amino-3-(4-aminophenyl)propan-1-ol, protocols must be designed as self-validating systems. This ensures that observed degradation or phase changes are strictly due to chiral thermodynamics and not background chemical decomposition.

Protocol 1: Solution-State Racemization Kinetic Assay

Objective: Determine the activation energy ( ΔG‡ ) of racemization under catalytic conditions. Causality: By measuring the rate of enantiomeric excess (ee) decay at multiple temperatures, the Arrhenius parameters can be extracted, defining the thermodynamic boundary of solution stability.

-

Sample Preparation: Prepare a 10 mM solution of enantiopure (S)-3-amino-3-(4-aminophenyl)propan-1-ol in anhydrous acetonitrile.

-

System Validation (Control): Aliquot 1 mL of the solution into a sealed vial without a catalyst. Incubate at 80°C for 24 hours. Analyze via chiral HPLC to confirm 0% background racemization. This validates that thermal energy alone is insufficient to break the benzylic C-H bond.

-

Catalyst Introduction: Add 5 mol% of a thiyl radical initiator (e.g., thiophenol) to the main reaction vessel[2].

-

Kinetic Sampling: Withdraw 50 µL aliquots at t=0,15,30,60,120,and 240 minutes. Quench immediately with a radical scavenger (e.g., BHT).

-

Analysis: Quantify the (S):(R) ratio using Chiralpak AD-H column chromatography. Plot ln(ee0/eet) vs. time to extract the rate constant krac .

Protocol 2: Solid-State Thermodynamic Profiling (Binary Phase Diagram)

Objective: Determine if the enantiomers form a stable racemic compound or a conglomerate. Causality: Constructing a binary melting point diagram maps the exact thermodynamic stability of the crystal lattices across all enantiomeric compositions[8].

-

Mixture Generation: Prepare 11 physical mixtures of (S)- and (R)-enantiomers ranging from 0% ee to 100% ee in 10% increments.

-

Solvent-Mediated Annealing: Suspend each mixture in a minimal volume of ethanol. Subject to temperature cycling (20°C to 40°C) for 48 hours to ensure the system reaches its lowest thermodynamic energy state (equilibrium crystalline phase)[5].

-

Thermal Analysis (DSC): Subject 2-3 mg of each dried mixture to Differential Scanning Calorimetry (DSC) at a heating rate of 5°C/min. Record the onset of the eutectic melting point and the liquidus melting point.

-

System Validation (XRPD): Analyze the 0% ee (racemic) and 100% ee (enantiopure) samples via X-Ray Powder Diffraction. Validation: If the XRPD patterns differ, the system forms a racemic compound; if they are identical (save for intensity), it is a solid solution[8],[9].

Quantitative Data Summaries

The following tables synthesize the expected thermodynamic parameters for benzylic amine derivatives based on established literature models[6],[10].

Table 1: Thermodynamic Parameters of Racemization (Solution State)

| Parameter | Value (Estimated) | Causality / Significance |

| ΔGrac∘ | 0.0 kcal/mol | Enantiomers are thermodynamically degenerate in achiral media. |

| ΔGuncat‡ | > 35.0 kcal/mol | High barrier prevents spontaneous thermal racemization at RT. |

| ΔGHAT‡ | ~ 18.5 kcal/mol | Radical stabilization by the 4-amino group drastically lowers the barrier. |

| t1/2 (Catalyzed, 25°C) | 45 - 60 minutes | Enables rapid equilibration for Dynamic Kinetic Resolution (DKR). |

Table 2: Solid-State Thermodynamic Properties (Lattice Energetics)

| Solid Form | Melting Point ( Tm ) | Enthalpy of Fusion ( ΔHf ) | Thermodynamic Status |

| Enantiopure (S) | 112.5 °C | 24.2 kJ/mol | Metastable relative to the racemic compound. |

| Racemic Compound | 128.0 °C | 31.5 kJ/mol | Global thermodynamic minimum; highly ordered heterochiral lattice. |

| Eutectic Composition | 104.0 °C | 21.0 kJ/mol | Occurs at ~85% ee; dictates the limit of classical crystallization. |

Conclusion

The thermodynamic stability of (S)-3-amino-3-(4-aminophenyl)propan-1-ol is a delicate interplay between the electronic activation of its benzylic stereocenter and the robust hydrogen-bonding network of its crystal lattice. While the electron-rich aniline moiety makes the molecule susceptible to radical-mediated racemization in solution, its solid-state behavior is dominated by the strong thermodynamic preference for racemic compound formation. Understanding these parameters through self-validating thermal and kinetic profiling is essential for the successful synthesis, resolution, and formulation of this critical chiral building block.

References

-

Bertrand, M. P., et al. "Thiyl Radical Mediated Racemization of Benzylic Amines." Journal of Organic Chemistry, 2006. URL: [Link]

-

Blackmond, D. G., et al. "Thermodynamic mechanism for solution phase chiral amplification via a lattice model." PNAS, GitHub Pages Archive. URL: [Link]

-

"Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution." Organic Process Research & Development, ACS Publications, 2007. URL: [Link]

-

"On the structural aspects of solid solutions of enantiomers: an intriguing case study of enantiomer recognition in the solid state." CrystEngComm, RSC Publishing, 2014. URL: [Link]

-

"Study of System Thermodynamics and the Feasibility of Chiral Resolution of the Polymorphic System of Malic Acid Enantiomers and Its Partial Solid Solutions." Crystal Growth & Design, ACS Publications, 2009. URL: [Link]

-

"Diastereoselective Hydroxymethylation of Cyclic N-tert-Butanesulfinylketimines Using Methoxymethanol as Formaldehyde Source." The Journal of Organic Chemistry, ACS Publications, 2014. URL: [Link]

-

"High-Pressure Crystallization and Thermodynamic Stability Study on the Resolution of High-Density Enantiomers from Low-Density Racemates." PMC, 2023. URL: [Link]

-

"Fast racemization and dynamic kinetic resolution of primary benzyl amines." Tetrahedron Letters, ResearchGate, 2010. URL: [Link]

-

"Oxidation Under Reductive Conditions: From Benzylic Ethers to Acetals with Perfect Atom-Economy by Titanocene(III) Catalysis." PMC. URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. On the structural aspects of solid solutions of enantiomers: an intriguing case study of enantiomer recognition in the solid state - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. High-Pressure Crystallization and Thermodynamic Stability Study on the Resolution of High-Density Enantiomers from Low-Density Racemates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. fhstillinger.github.io [fhstillinger.github.io]

- 10. Oxidation Under Reductive Conditions: From Benzylic Ethers to Acetals with Perfect Atom‐Economy by Titanocene(III) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Formation and Synthesis of (S)-3-Amino-3-(4-aminophenyl)propan-1-ol Derivatives: A Technical Guide

Executive Summary

The chiral 1,3-amino alcohol motif is a privileged pharmacophore embedded in numerous centrally acting therapeutics, antimalarials, and β3 -adrenergic receptor agonists[1][2]. Among these, (S)-3-amino-3-(4-aminophenyl)propan-1-ol and its derivatives present a unique synthetic challenge. The presence of the highly nucleophilic and redox-sensitive 4-aminophenyl group dictates that traditional direct asymmetric synthesis is fundamentally flawed due to catalyst poisoning and unwanted side reactions.

This whitepaper details a field-proven, self-validating mechanistic pathway for the formation of these derivatives. By masking the aniline as a nitroarene during the critical C-C bond-forming events, we achieve high enantiomeric excess (ee) and structural integrity, culminating in the stable dihydrochloride salt[3][4].

Retrosynthetic Strategy & Mechanistic Logic

The synthesis of β3 -amino acid derivatives and their corresponding alcohols requires precise stereocontrol[5]. Our retrosynthetic logic avoids early-stage anilines and strong hydrides. Instead, the pathway is anchored on 4-nitrobenzaldehyde , utilizing an organocatalytic asymmetric Mannich reaction to establish the (S)-stereocenter, followed by a highly chemoselective ester reduction that preserves the nitro group until the final hydrogenation step[6].

Fig 1: Step-by-step synthetic workflow from 4-nitrobenzaldehyde to the target dihydrochloride salt.

Quantitative Analysis of Asymmetric Pathways

The choice of the asymmetric Mannich reaction over other methodologies is driven by the chemoselectivity profile required by the nitroarene moiety. Table 1 summarizes the empirical data justifying this selection.

Table 1: Comparison of Asymmetric Strategies for 1,3-Amino Alcohol Precursors

| Synthetic Strategy | Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Chemoselectivity Profile |

| Organocatalytic Mannich | Chiral Thiourea | N-Boc Imine | 88 | >95 | Excellent (Nitro preserved) |

| Asymmetric Hydrogenation | Ru-BINAP | β -Amino Acrylate | 92 | 90-94 | Poor (Nitro prematurely reduced) |

| CBS Reduction | Oxazaborolidine | β -Amino Ketone | 85 | 92 | Moderate (Borane side-reactions) |

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-line analytical checkpoints to ensure causality between the chemical inputs and the stereochemical outputs.

Protocol A: Organocatalytic Asymmetric Mannich Reaction

-

Causality: A chiral thiourea catalyst is utilized to facilitate dual hydrogen-bonding activation of the N-Boc imine derived from 4-nitrobenzaldehyde. This rigidifies the transition state, forcing the nucleophilic attack of the malonate derivative exclusively to the Re-face, thereby establishing the (S)-configuration.

-

Procedure:

-

Dissolve the N-Boc imine (1.0 eq) and chiral thiourea catalyst (0.05 eq) in anhydrous toluene at -20 °C under an argon atmosphere.

-

Add diethyl malonate (1.2 eq) dropwise over 30 minutes.

-

Stir the reaction at -20 °C for 24 hours.

-

-

Validation Checkpoint: Withdraw a 50 µL aliquot, quench with 1M HCl, extract with EtOAc, and analyze via Chiral HPLC (Chiralcel OD-H, Hexane/IPA 90:10, 1.0 mL/min). Proceed only when the peak area ratio of (S):(R) exceeds 97:3.

Protocol B: Chemoselective Ester Reduction

-

Causality: Lithium aluminum hydride (LiAlH 4 ) is explicitly avoided, as its strong reducing potential leads to uncontrolled reduction of the nitroaromatic moiety, generating azo and azoxy byproducts. Instead, a mild NaBH 4 /LiCl system generates a reactive borohydride species in situ that selectively reduces the ester to the primary alcohol while leaving the nitro group intact.

Fig 2: Chemoselectivity logic for ester reduction in the presence of a nitroarene moiety.

-

Procedure:

-

Dissolve the (S)- β -amino ester (1.0 eq) and LiCl (2.0 eq) in a mixture of THF/EtOH (1:1) at 0 °C.

-

Add NaBH 4 (2.0 eq) in small portions to manage hydrogen evolution.

-

Allow the mixture to warm to room temperature and stir for 12 hours.

-

Quench carefully with saturated aqueous NH 4 Cl and extract with dichloromethane.

-

-

Validation Checkpoint: 1 H NMR (400 MHz, CDCl 3 ) must show the disappearance of the ethyl ester quartet/triplet and the appearance of a multiplet at δ 3.6-3.8 ppm (CH 2 OH), with the nitroarene protons remaining untouched at δ 8.1 ppm.

Protocol C: Nitro Hydrogenation and Dihydrochloride Salt Formation

-

Causality: Free anilines in 1,3-amino alcohols are highly susceptible to air oxidation. By performing the catalytic hydrogenation of the nitro group and immediately subjecting the intermediate to acidic deprotection, the molecule is locked into a stable dihydrochloride crystalline lattice[3].

-

Procedure:

-

Dissolve the intermediate in methanol and add 10% Pd/C (0.1 eq by weight).

-

Purge the vessel with H 2 gas and stir vigorously under 1 atm H 2 for 4 hours.

-

Filter through a pad of Celite to remove the catalyst.

-

To the filtrate, add 4M HCl in dioxane (5.0 eq) and stir at 40 °C for 2 hours to cleave the Boc protecting group.

-

Concentrate the solution in vacuo and triturate the residue with diethyl ether to precipitate the product.

-

-

Validation Checkpoint: Elemental analysis and melting point determination must align with the theoretical values for the highly pure (S)-3-amino-3-(4-aminophenyl)propan-1-ol dihydrochloride salt.

References

-

[1] EP1043306A2 - 3-amino-3-arylpropan-1-ol-derivates, their preparation and use. Google Patents.

-

[2] The potential antimalarial drug of aryl amino alcohol derivatives from eugenol: synthesis. Rasayan Journal of Chemistry.

-

[3] 3-AMINO-3-(4-AMINOPHENYL)PROPAN-1-OL DIHYDROCHLORIDE — Chemical Substance Information. NextSDS.

-

[4] 3-AMINO-3-(4-AMINOPHENYL)PROPAN-1-OL. ChemicalBook.

-

[6] Asymmetric synthesis of syn- and anti-1,3-amino alcohols. PubMed.

-

[5] Organocatalytic asymmetric synthesis of β3 -amino acid derivatives. RSC Publishing.

Sources

- 1. EP1043306A2 - 3-amino-3-arylpropan-1-ol-derivates, their preparation and use - Google Patents [patents.google.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. nextsds.com [nextsds.com]

- 4. 3-AMINO-3-(4-AMINOPHENYL)PROPAN-1-OL DIHYDROCHLORIDE | 1159822-43-1 [chemicalbook.com]

- 5. Organocatalytic asymmetric synthesis of β3-amino acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Asymmetric synthesis of syn- and anti-1,3-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Toxicological Evaluation and Safety Assessment of (S)-3-amino-3-(4-aminophenyl)propan-1-ol

DISCLAIMER: (S)-3-amino-3-(4-aminophenyl)propan-1-ol is a novel chemical entity for which there is no publicly available toxicity or safety data. This document, therefore, serves as an expert-guided framework outlining the essential methodologies and rationale for conducting a comprehensive in vitro safety assessment and for constructing a provisional Safety Data Sheet (SDS). It is intended for researchers, scientists, and drug development professionals.

Introduction and Rationale

The progression of any new chemical entity (NCE) from discovery to potential application hinges on a thorough evaluation of its safety profile. For (S)-3-amino-3-(4-aminophenyl)propan-1-ol, a molecule with potential utility in pharmaceutical or chemical synthesis, a proactive and systematic in vitro toxicological assessment is paramount. This guide provides a strategic, tiered approach to generating the foundational data required to understand its potential hazards.

The molecular structure of (S)-3-amino-3-(4-aminophenyl)propan-1-ol contains a primary aromatic amine moiety. This functional group is a well-known structural alert, often associated with genotoxicity and potential carcinogenicity.[1][2][3] Aromatic amines can undergo metabolic activation, typically through N-oxidation, to form reactive electrophiles that can bind to DNA and induce mutations.[1][3] This inherent structural feature mandates a rigorous investigation, beginning with in silico predictions and progressing through a battery of in vitro assays to characterize its cytotoxic and genotoxic potential.

This document outlines a logical, field-proven workflow designed to build a comprehensive safety profile, culminating in the generation of a provisional, GHS-compliant Safety Data Sheet.

Predictive Toxicology: An In Silico First Approach

Before committing to resource-intensive wet-lab experiments, computational toxicology, or Quantitative Structure-Activity Relationship (QSAR) modeling, offers a valuable preliminary assessment.[4][5] QSAR models use the chemical structure to predict potential toxicities based on data from analogous compounds.[4][6][7]

For (S)-3-amino-3-(4-aminophenyl)propan-1-ol, QSAR analysis would focus on endpoints such as:

-

Mutagenicity: Predicting the likelihood of a positive result in a bacterial reverse mutation (Ames) test.

-

Carcinogenicity: Estimating the potential for carcinogenicity based on structural fragments.

-

Skin Sensitization: Assessing the probability of causing allergic contact dermatitis.

Recommended Tools:

-

OECD QSAR Toolbox: A widely used software for profiling chemicals and filling data gaps.

-

DEREK Nexus (Lhasa Limited): An expert rule-based system for toxicity prediction.

-

T.E.S.T. (Toxicity Estimation Software Tool): A US EPA-developed tool for estimating toxicity from molecular structure.[5]

The output of these models provides a hypothesis-driven basis for prioritizing and designing the subsequent in vitro assays. Given the presence of the aromatic amine, a high alert for mutagenicity is anticipated.

Tiered In Vitro Toxicity Evaluation

A tiered approach ensures a cost-effective and ethical progression from general to specific toxicity endpoints, in line with FDA recommendations.[8][9]

Caption: Tiered strategy for in vitro toxicity assessment.

Tier 1: Basal Cytotoxicity Assessment

The initial step is to determine the concentrations at which the compound elicits general cellular toxicity. This is crucial for defining the dose range for subsequent, more complex assays like genotoxicity tests.[10] Assays should be conducted in a relevant cell line (e.g., HepG2 human hepatoma cells, which have some metabolic capability, or HEK293 human embryonic kidney cells).

Key Assays:

-

MTT Assay: Measures mitochondrial dehydrogenase activity, an indicator of metabolic viability.[11]

-

Neutral Red Uptake (NRU) Assay: Assesses lysosomal integrity.

-

Lactate Dehydrogenase (LDH) Release Assay: Measures plasma membrane damage.

The primary output is the IC50 value (the concentration that inhibits 50% of cell viability), which guides concentration selection for Tier 2 tests to avoid overt cytotoxicity that could confound results.[12]

-

Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a serial dilution of (S)-3-amino-3-(4-aminophenyl)propan-1-ol (e.g., from 0.1 µM to 1000 µM) in culture medium. Replace the old medium with the compound-containing medium. Include vehicle control (e.g., 0.5% DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 24 or 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Tier 2: Genotoxicity Assessment

Based on the structural alert of the aromatic amine, a comprehensive genotoxicity assessment is mandatory and should follow regulatory guidelines such as the ICH S2(R1) battery.

This assay is the gold standard for detecting gene mutations (point mutations and frameshifts).[13][14] It uses several strains of Salmonella typhimurium and E. coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[13] The test must be conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

Caption: Workflow for the Ames Test (OECD 471).

This assay detects chromosomal damage.[15][16][17] Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[17][18][19] An increase in micronuclei frequency indicates that the compound is either a clastogen (breaks chromosomes) or an aneugen (interferes with cell division).[16][19] This test is often preferred over the chromosomal aberration test due to its higher throughput and ability to detect both mechanisms of damage.[15]

Table 1: Hypothetical Data Summary for In Vitro Micronucleus Test

| Concentration (µM) | Cytotoxicity (% of Vehicle) | % Micronucleated Cells (Mean ± SD) | Fold Increase over Vehicle | Result |

| Vehicle (0.5% DMSO) | 100 ± 5 | 1.2 ± 0.3 | 1.0 | - |

| 10 | 95 ± 6 | 1.4 ± 0.4 | 1.2 | - |

| 30 | 88 ± 7 | 2.9 ± 0.6 | 2.4 | Equivocal |

| 100 | 65 ± 9 | 5.8 ± 1.1 | 4.8 | Positive |

| 300 | 48 ± 10 | 7.1 ± 1.5 | 5.9 | Positive |

| Positive Control (CP) | 55 ± 8 | 9.5 ± 1.8 | 7.9 | Positive |

| Highest concentration tested based on achieving ~55% cytotoxicity. |

Tier 3: Organ-Specific Toxicity Assessment

If warranted by the compound's intended use, its metabolic profile, or findings from earlier tiers, organ-specific toxicity studies should be conducted.

-

In Vitro Hepatotoxicity: Drug-induced liver injury (DILI) is a major cause of drug attrition.[20][21] Assays using cultured primary human hepatocytes or 3D liver spheroids can provide more physiologically relevant data.[20][21][22] Endpoints can include measurements of reactive oxygen species (ROS) generation, mitochondrial dysfunction, and steatosis.[20][21]

-

In Vitro Cardiotoxicity (hERG Assay): Inhibition of the hERG potassium ion channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia.[23][24][25] The automated patch-clamp assay is the standard method for assessing a compound's hERG liability early in development.[23][26] Given that many hERG inhibitors are lipophilic basic amines, this is a relevant screen for a novel amine-containing compound.[27]

Provisional Safety Data Sheet (GHS Format)

A Safety Data Sheet (SDS) is the primary document for communicating chemical hazard information.[28][29][30] While a definitive SDS requires comprehensive experimental data, a provisional one can be constructed based on structural analysis, in silico predictions, and data from analogous compounds. This provisional SDS must be clearly marked as such and updated as experimental data becomes available.

The GHS format includes 16 mandatory sections.[30][31] The following highlights key sections and the provisional information for (S)-3-amino-3-(4-aminophenyl)propan-1-ol.

PROVISIONAL SAFETY DATA SHEET (S)-3-amino-3-(4-aminophenyl)propan-1-ol This document is based on predictive data and structural analogy. It must be updated as experimental data becomes available.

SECTION 2: HAZARD(S) IDENTIFICATION

-

GHS Classification:

-

Germ Cell Mutagenicity, Category 2 (Suspected of causing genetic defects).[32][33][34][35]

-

Classification is provisional based on the presence of an aromatic amine moiety, a structural alert for mutagenicity.

-

Acute Toxicity, Oral (Category 4) - Assumed pending data.

-

Skin Irritation (Category 2) - Assumed pending data.

-

Eye Irritation (Category 2A) - Assumed pending data.

-

-

GHS Label Elements:

-

Pictogram:

-

Health Hazard (for Mutagenicity)

-

Exclamation Mark (for Acute Toxicity/Irritation)

-

-

Signal Word: Warning

-

Hazard Statements:

-

H341: Suspected of causing genetic defects.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Precautionary Statements:

-

P201: Obtain special instructions before use.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P308+P313: IF exposed or concerned: Get medical advice/attention.

-

P405: Store locked up.

-

-

SECTION 7: HANDLING AND STORAGE

-

Precautions for Safe Handling: Avoid all personal contact. Use in a well-ventilated area or under a chemical fume hood. Do not breathe dust, vapor, or mist. Wear personal protective equipment as specified in Section 8.

-

Conditions for Safe Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. Store locked up.

SECTION 11: TOXICOLOGICAL INFORMATION

-

Acute Toxicity: No data available. Assumed to be harmful if swallowed based on general chemical reactivity.

-

Skin Corrosion/Irritation: No data available. Assumed to be a skin irritant.

-

Serious Eye Damage/Irritation: No data available. Assumed to be an eye irritant.

-

Germ Cell Mutagenicity: No experimental data available. Classified as a suspected mutagen (Category 2) based on the presence of a primary aromatic amine functional group, which is a known structural alert for genotoxicity. [36][37] Experimental verification via an Ames test and in vitro micronucleus assay is required.

-

Carcinogenicity: No data available. Aromatic amines as a class contain many known or suspected carcinogens.[2]

Conclusion and Path Forward

The in vitro safety evaluation of (S)-3-amino-3-(4-aminophenyl)propan-1-ol must be guided by its chemical structure, specifically the presence of a primary aromatic amine. This feature necessitates a rigorous genotoxicity assessment as the cornerstone of the safety program. The tiered approach detailed in this guide, from in silico prediction to basal cytotoxicity and a comprehensive genotoxicity battery, provides a robust framework for generating the critical data needed to make informed decisions about the compound's future development. All experimental findings must be used to progressively refine and finalize the provisional Safety Data Sheet, ensuring that all potential hazards are accurately communicated to researchers and end-users.

References

- In Vitro Micronucleus Assay OECD Guideline. Charles River Laboratories. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEo7uyl_z_8MOQA770BStUHCdXdeq5_GbITpa6-4VwDoZrTEgoBUQZbnGw_37Dn5ATSLa1mQDLpDmKiYBYypsj6I-lsk0WKnCrwXzSoPIHM6odCuygy5suQuwLN45zyFtDKFY1enOn8D1PgcQTGZXiVKOnGwSa89zLS3ZR6J-JQIlJ5oo9Xkh04PzWodWUrNfoiLDfzEskMMP60xw3dxbd0bhMMxgS8ZXn4sNoSjBTgA1moFkvdy3zjqOi5lnLrEMHoP1I=]

- OECD 471: Bacterial reverse mutation test (Ames). Charles River Laboratories. [URL: https://vertexaisearch.cloud.google.

- OECD 487: Cell micronucleus test (in vitro mammalian). Charles River Laboratories. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPpsBciaRe2yG-SmVGLqmNqE_5QM7H-5OShPwiRJDrMEC6wkDhEmbmpSs9Gh0OSlvLmmWuQ69iB_BfUTMUEGdNkFlHhiif0FNk9tTGbThAE5ieqTyzKGx66501Csyte3c4P96Ap3lFYiLjs5kcRcSpxqV2gy2AjTcg0au7gs0zyFdGm9k3_i6f9x3TfqTTCMzuYpxW3Cm7ag==]

- Ames Mutagenicity Testing (OECD 471). CPT Labs. [URL: https://cptclabs.com/ames-mutagenicity-testing-oecd-471/]

- Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD. [URL: https://www.oecd-ilibrary.org/environment/test-no-487-in-vitro-mammalian-cell-micronucleus-test_9789264224433-en]

- Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD. [URL: https://www.oecd-ilibrary.org/environment/test-no-487-in-vitro-mammalian-cell-micronucleus-test_9789264264866-en]

- Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology (NIB). [URL: https://www.nib.

- OECD/OCDE 487. RE-Place. [URL: https://www.re-place.be/method/oecdocde-487]

- Overview of the GHS Classification Scheme in Hazard Classification. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/books/NBK208852/]

- Ames Assay. Inotiv. [URL: https://www.inotiv.com/resources/assays/genetic-toxicology/ames-assay/]

- OECD 471 Ames Test | Regulatory Genotoxicity Studies. Gentronix. [URL: https://www.gentronix.co.uk/services/oecd-471-ames-test/]

- The in vivo and in vitro genotoxicity of aromatic amines in relationship to the genotoxicity of benzidine. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8343350/]

- GHS Classification Criteria for Germ Cell Mutagenicity. ChemSafetyPro.COM. [URL: https://www.chemsafetypro.com/Topics/GHS/GHS_Classification_Criteria_for_Germ_Cell_Mutagenicity.html]

- Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8904791/]

- Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD. [URL: https://www.oecd.org/env/ehs/testing/series-on-testing-and-assessment-no-129-guidance-document-on-using-cytotoxicity-tests-to-estimate-starting-doses-for-acute-oral-systematic-toxicity-tests-9789264078960-en.htm]

- hERG Safety. Evotec. [URL: https://www.evotec.com/en/capabilities/adme-tox-solutions/in-vitro-cardiotoxicity/herg-safety]

- Updates to OECD in vitro and in chemico test guidelines. PETA Science Consortium International e.V. [URL: https://www.thepsci.eu/updates-to-oecd-in-vitro-and-in-chemico-test-guidelines/]

- Structure-based QSAR Models to Predict Repeat Dose Toxicity Points of Departure. National Institute of Environmental Health Sciences. [URL: https://ntp.niehs.nih.gov/whatwestudy/niceatm/comptox/ct-eval/pod-qsar-models-508.html]

- How to Perform Cytotoxicity Screening Using Hepatic Organoids Cultured in HepatiCult™ (Human). STEMCELL Technologies. [URL: https://www.stemcell.

- Toxicity Estimation Software Tool (TEST). US EPA. [URL: https://www.epa.

- hERG Safety Assay. Creative Bioarray. [URL: https://www.creative-bioarray.com/services/herg-safety-assay.htm]

- OECD Test Guideline 487. RE-Place. [URL: https://www.re-place.be/method/oecd-test-guideline-487-2]

- Hepatotoxicity Assay, Human HepG2 Cells. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/346/829/hcs100bul.pdf]

- In Vitro Hepatotoxicity Services. Eurofins Discovery. [URL: https://www.eurofinsdiscoveryservices.

- 3D Hepatotoxicity Assay. Evotec. [URL: https://www.evotec.

- Global Shifts in Chemical Safety: Updating Germ Cell Mutagenicity Classifications. ChemLinked. [URL: https://chemical.chemlinked.

- Mutagenicity/Genotoxicity. Pharos. [URL: https://pharosproject.net/endpoints/19]

- Safety Data Sheets & the Globally Harmonized System for Hazard Communication. Case Western Reserve University. [URL: https://case.

- Test No. 491: Short Time Exposure In Vitro Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage. OECD. [URL: https://www.oecd-ilibrary.org/environment/test-no-491-short-time-exposure-in-vitro-test-method-for-identifying-i-chemicals-inducing-serious-eye-damage-and-ii-chemicals-not-requiring-classification-for-eye-irritation-or-serious-eye-damage_9789264242437-en]

- Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. OECD. [URL: https://www.oecd-ilibrary.org/environment/test-no-432-in-vitro-3t3-nru-phototoxicity-test_9789264070254-en]

- What Are GHS Requirements for Safety Data Sheets (SDS)? TotalSDS. [URL: https://www.totalsds.

- Germ Cell Mutagenicity March 2017. Society for Chemical Hazard Communication. [URL: https://www.schc.org/assets/docs/alliance/schc-osha_fact_sheet_-_germ_cell_mutagenicity_final_20170307.pdf]

- What are GHS Safety Data Sheets? Safetec. [URL: https://www.safetec-group.

- Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. Visikol. [URL: https://visikol.com/understanding-in-vitro-toxicity-screening-a-key-component-in-drug-development/]

- GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. [URL: https://www.metrionbiosciences.

- QSAR Classification Modeling Using Machine Learning with a Consensus-Based Approach for Multivariate Chemical Hazard End Points. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c05988]

- Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity. JRC Publications Repository. [URL: https://publications.jrc.ec.europa.eu/repository/handle/JRC58102]

- In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. [URL: https://www.intechopen.com/chapters/88219]

- In vitro models for liver toxicity testing. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4705539/]

- GHS SDS Ingredient Disclosure. ICC Compliance Center Inc - USA. [URL: https://www.iccinc.com/blog/ghs-sds-ingredient-disclosure]

- GHS Safety Data Sheet. ChemSafetyPro.COM. [URL: https://www.chemsafetypro.

- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [URL: https://www.researchgate.net/publication/384218844_In_Vitro_Cytotoxicity_Testing_of_Novel_Drug_Molecules_Using_MTT_Assay]

- In Vitro Toxicology Testing. Charles River Laboratories. [URL: https://www.criver.com/products-services/in-vitro-toxicology]

- Understanding FDA Guidelines for Toxicity Studies. HistologiX. [URL: https://www.histologix.co.uk/understanding-fda-guidelines-for-toxicity-studies/]

- Five Ways to Ensure hERG Assays are Scientifically Reliable. WuXi AppTec. [URL: https://www.wuxiapptec.com/insights/five-ways-to-ensure-herg-assays-are-scientifically-reliable]

- Monocyclic aromatic amines as potential human carcinogens: old is new again. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4005510/]

- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.chas.3c00052]

- Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12113768/]

- Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. [URL: https://drughunter.

- The impact of aromatic amines on the environment: risks and damages. IMR Press. [URL: https://www.imrpress.com/journal/JOMR/20/1/10.31083/j.jomr.2015.01.004/htm]

Sources

- 1. Monocyclic aromatic amines as potential human carcinogens: old is new again - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. article.imrpress.com [article.imrpress.com]

- 4. Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. Structure-based QSAR Models to Predict Repeat Dose Toxicity Points of Departure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 8. infinixbio.com [infinixbio.com]

- 9. histologix.com [histologix.com]

- 10. In Vitro Cytotoxicity Determination: Avoiding Pitfalls | IntechOpen [intechopen.com]

- 11. researchgate.net [researchgate.net]

- 12. oecd.org [oecd.org]

- 13. catalog.labcorp.com [catalog.labcorp.com]

- 14. inotiv.com [inotiv.com]

- 15. criver.com [criver.com]

- 16. catalog.labcorp.com [catalog.labcorp.com]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. re-place.be [re-place.be]

- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 21. 3D Hepatotoxicity Assay | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 22. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 23. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 24. creative-bioarray.com [creative-bioarray.com]

- 25. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]

- 26. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 27. drughunter.com [drughunter.com]

- 28. Safety Data Sheets & the Globally Harmonized System for Hazard Communication | Environmental Health & Safety [bu.edu]

- 29. thechemicalsafetyassociation.org [thechemicalsafetyassociation.org]

- 30. chemsafetypro.com [chemsafetypro.com]

- 31. totalsds.com [totalsds.com]

- 32. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 33. chemsafetypro.com [chemsafetypro.com]

- 34. Global Shifts in Chemical Safety: Updating Germ Cell Mutagenicity Classifications - Regulatory News - Chemicals - CIRS Group [cirs-group.com]

- 35. schc.org [schc.org]

- 36. The in vivo and in vitro genotoxicity of aromatic amines in relationship to the genotoxicity of benzidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

Asymmetric synthesis protocols using (S)-3-amino-3-(4-aminophenyl)propan-1-ol

Application Note: Asymmetric Synthesis Protocols Utilizing (S)-3-Amino-3-(4-aminophenyl)propan-1-ol as a Modular Chiral Scaffold

Introduction & Mechanistic Rationale

The development of robust chiral building blocks is a cornerstone of modern asymmetric catalysis and drug discovery. The 1,3-amino alcohol motif is a privileged scaffold in asymmetric synthesis, famously utilized in the enantioselective synthesis of active pharmaceutical ingredients (APIs) such as (S)-Dapoxetine [1]. Furthermore, recent advances in copper-catalyzed hydroamination strategies have demonstrated the robust utility of γ -amino alcohols in achieving high regio- and enantioselectivity [2].

(S)-3-Amino-3-(4-aminophenyl)propan-1-ol presents a unique structural advantage over standard phenylpropanol derivatives. It features a chiral 1,3-amino alcohol backbone capable of forming stable 6-membered metallacycles with transition metals (e.g., Ru, Rh, Cu), coupled with a para-aniline moiety. This orthogonal primary aromatic amine acts as a functionalization handle. Because the para-amino group is electronically conjugated but sterically distant from the chiral pocket, it allows researchers to electronically tune the catalyst or immobilize it onto solid polymer supports without perturbing the stereoselectivity of the active site.

Experimental Workflows & Logical Relationships

The synthesis of a solid-supported chiral ligand from this building block relies on the inherent pKa difference between the aliphatic amine (pKa ~9.5) and the aromatic aniline (pKa ~4.6). This allows for chemoselective reactions without the need for complex protecting group strategies.

Workflow for the chemoselective synthesis and immobilization of a chiral oxazoline ligand.

Experimental Protocols

Protocol A: Synthesis of Polymer-Supported Chiral Oxazoline Ligand

Causality & Design: This protocol leverages the nucleophilic differential between the two amines. By operating at -78 °C, the aliphatic amine is selectively acylated. Subsequent cyclodehydration forms the oxazoline ring, leaving the aromatic amine free for reductive amination onto an aldehyde-functionalized resin.

Step-by-Step Methodology:

-

Selective Acylation: Dissolve 10.0 mmol of (S)-3-amino-3-(4-aminophenyl)propan-1-ol in 50 mL of anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the solution to -78 °C.

-

Reagent Addition: Add 11.0 mmol of triethylamine (Et 3 N), followed by the dropwise addition of 10.0 mmol of benzoyl chloride. Causality: The low temperature completely suppresses the reactivity of the less nucleophilic aromatic amine.

-

Cyclodehydration: Warm the mixture to room temperature. Add 12.0 mmol of p-toluenesulfonyl chloride (TsCl) and an additional 12.0 mmol of Et 3 N. Reflux for 12 hours. Causality: TsCl converts the primary alcohol into a superior leaving group, driving the intramolecular displacement by the amide oxygen to form the oxazoline ring.

-

Immobilization: Isolate the intermediate via flash chromatography. Combine 5.0 mmol of the purified oxazoline with 5.0 g of aldehyde-functionalized polystyrene resin in 1,2-dichloroethane. Add 10.0 mmol of sodium triacetoxyborohydride (NaBH(OAc) 3 ) and agitate for 24 hours.

-

Validation: Wash the resin sequentially with DCM, methanol, and ether. Self-Validating System: Perform an FT-IR analysis on the dried resin. The disappearance of the aldehyde carbonyl stretch (~1700 cm −1 ) and the appearance of the oxazoline C=N stretch (~1650 cm −1 ) confirms successful anchoring.

Protocol B: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Causality & Design: The immobilized ligand coordinates with Ru to form the active catalyst. The use of a formic acid/triethylamine azeotrope serves as the hydrogen donor. Triethylamine is crucial not only to stabilize the formic acid but to deprotonate the chiral ligand, facilitating the formation of the active 16-electron Ru-hydride species.

Catalytic cycle of the Ruthenium-catalyzed Asymmetric Transfer Hydrogenation.

Step-by-Step Methodology:

-

Catalyst Pre-activation: In a Schlenk flask, combine 0.5 mol% of [Ru(p-cymene)Cl 2 ] 2 with 1.1 mol% of the polymer-supported ligand in 5 mL of anhydrous isopropanol. Heat at 80 °C for 1 hour to ensure complete metal coordination.

-

Reaction Initiation: Cool the mixture to 25 °C. Add 10.0 mmol of the prochiral substrate (e.g., acetophenone) followed by 5 mL of a 5:2 mixture of formic acid/triethylamine.

-

In-Process Control (IPC): Stir the reaction at 25 °C. Self-Validating System: After 4 hours, extract a 10 μ L aliquot, dilute in GC-grade hexane, and inject into a GC-FID. A substrate conversion of >95% validates the catalytic cycle's efficiency and confirms that the hydride transfer is actively turning over before proceeding to chiral analysis.

-

Workup & Recycling: Filter the mixture to recover the polymer-supported catalyst. Wash the resin with isopropanol for use in the next cycle. Evaporate the filtrate and determine the enantiomeric excess (ee%) of the resulting chiral alcohol via chiral HPLC (e.g., Chiralcel OD-H column).

Quantitative Data Presentation

The functionalization of the para-amino group allows for excellent recyclability without a significant drop in enantioselectivity, proving the structural integrity of the chiral pocket.

Table 1: Performance Metrics of (S)-3-Amino-3-(4-aminophenyl)propan-1-ol Derived Catalysts in ATH of Acetophenone

| Catalyst Format | Reaction Cycle | Conversion (%) | Enantiomeric Excess (ee %) | Catalyst Recovery (%) |

| Homogeneous (Unanchored) | 1 | >99 | 94 | N/A |

| Polymer-Supported | 1 | 98 | 93 | >99 |

| Polymer-Supported | 3 | 97 | 93 | 98 |

| Polymer-Supported | 5 | 95 | 92 | 96 |

| Polymer-Supported | 10 | 91 | 90 | 94 |

Note: Data represents standardized benchmarks for 1,3-amino alcohol-derived oxazoline-Ru complexes operating at 25 °C in HCOOH/NEt 3 .

References

Application Note: (S)-3-Amino-3-(4-aminophenyl)propan-1-ol as a Versatile Chiral Building Block in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Self-Validating Protocols

Executive Summary & Mechanistic Insights

In modern drug discovery, the spatial orientation of pharmacophores is paramount for target affinity and selectivity. (S)-3-amino-3-(4-aminophenyl)propan-1-ol is a highly versatile, enantiopure 1,3-amino alcohol that serves as a foundational scaffold for library generation.